molecular formula C10H7NO4 B11799144 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid

5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid

Cat. No.: B11799144
M. Wt: 205.17 g/mol
InChI Key: ZRXSIERAXKZHJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-hydroxybenzaldehyde with glycine in the presence of a dehydrating agent to form the oxazole ring . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxyphenyl)-1,3-oxazole-4-carboxylic acid
  • 5-(4-Hydroxyphenyl)-2-oxazolecarboxylic acid
  • 5-(4-Hydroxyphenyl)-oxazole-2-carboxylic acid

Uniqueness

5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-8(10(13)14)11-5-15-9/h1-5,12H,(H,13,14)

InChI Key

ZRXSIERAXKZHJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)O

Origin of Product

United States

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